molecular formula C28H33N5O5 B2862062 N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223846-13-6

N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2862062
CAS RN: 1223846-13-6
M. Wt: 519.602
InChI Key:
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Description

N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H33N5O5 and its molecular weight is 519.602. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves complex chemical reactions that lead to the formation of heterocyclic compounds with potential pharmacological activities. For instance, the reactions of anthranilamide with isocyanates have been explored to synthesize dihydro-oxazolo and dihydro-oxazino quinazolinones, demonstrating the versatile chemistry involved in creating structurally diverse quinazoline derivatives (Chern et al., 1988). Such synthetic methodologies can be crucial in developing novel compounds with enhanced biological activities.

Antimicrobial and Anticancer Potential

The exploration of novel quinazoline derivatives for antimicrobial and anticancer activities is a significant area of research. Synthesis and evaluation of novel pyrido and thiazolo triazolo quinazolines have shown that these compounds exhibit antimicrobial properties, indicating their potential as therapeutic agents in combating bacterial infections (El‐Kazak & Ibrahim, 2013). Furthermore, the development of triazoloquinolin-amine-derived ureas has highlighted the anticancer activity of such compounds, offering insights into their applicability in cancer treatment (Reddy et al., 2015).

Molecular Design and Activity Prediction

The application of computer-assisted drug design and activity prediction methodologies for quinazoline derivatives represents a cutting-edge approach in pharmaceutical research. The synthesis and computer prediction of the biological activity of triazoloquinazoline carboxamides have been undertaken to identify compounds with potential antineurotic activity, which could be beneficial in treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016). This research underscores the importance of integrating synthetic chemistry with computational tools to accelerate the discovery of novel therapeutic agents.

properties

IUPAC Name

N-butan-2-yl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O5/c1-6-18(4)29-25(35)20-9-12-22-23(15-20)33-27(31(26(22)36)14-13-17(2)3)30-32(28(33)37)16-24(34)19-7-10-21(38-5)11-8-19/h7-12,15,17-18H,6,13-14,16H2,1-5H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQGQNOYTGTCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC=C(C=C4)OC)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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